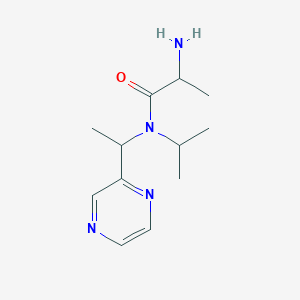![molecular formula C28H28FeNOP B14788003 (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a chiral organophosphorus compound. It is known for its applications in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound features a ferrocene backbone, which imparts stability and unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a series of substitution reactions.
Introduction of the Diphenylphosphino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The ferrocene moiety can undergo oxidation to form ferrocenium ions.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often used in coupling reactions involving the diphenylphosphino group.
Major Products
Oxidation: Ferrocenium salts.
Reduction: Amino alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: The chiral nature of the compound makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.
Catalysis: It serves as a ligand in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
Drug Development: The compound’s unique structure can be exploited in the design of new pharmaceuticals, particularly those requiring chiral centers.
Biological Probes: It can be used as a probe to study biological systems, given its stability and electronic properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or magnetic properties.
Environmental Chemistry: Its catalytic properties can be harnessed in processes aimed at reducing environmental pollutants.
Wirkmechanismus
The mechanism by which (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene exerts its effects is largely dependent on its role as a ligand in catalytic processes. The ferrocene backbone provides stability, while the oxazoline and diphenylphosphino groups facilitate binding to metal centers. This binding can activate the metal center, allowing it to participate in various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene: Known for its stability and unique electronic properties.
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)nickel: Similar structure but with a nickel center, offering different catalytic properties.
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)palladium: Palladium analog used in cross-coupling reactions.
Uniqueness
The uniqueness of this compound lies in its combination of a ferrocene backbone with chiral oxazoline and diphenylphosphino groups. This combination imparts both stability and versatility, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C28H28FeNOP |
|---|---|
Molekulargewicht |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H; |
InChI-Schlüssel |
FELCHLOAEMNOQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)



![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)


![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)

![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
